molecular formula C14H20O2 B13614810 1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one

1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one

Cat. No.: B13614810
M. Wt: 220.31 g/mol
InChI Key: JEPYRIFNZBWDIV-UHFFFAOYSA-N
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Description

1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group, a hydroxyl group, and a methyl group attached to a phenyl ring, along with a propanone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 5-tert-butyl-2-hydroxy-3-methylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the propanone side chain can be reduced to form an alcohol.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-2-one or 1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propanoic acid.

    Reduction: Formation of 1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-ol.

    Substitution: Formation of halogenated derivatives such as 1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)-2-bromopropan-1-one.

Scientific Research Applications

1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The carbonyl group in the propanone side chain can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways and exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one: Similar structure with a different position of the tert-butyl group.

    1-(5-Tert-butyl-2-hydroxy-4-methylphenyl)propan-1-one: Similar structure with a different position of the methyl group.

    1-(5-Tert-butyl-2-hydroxy-3-ethylphenyl)propan-1-one: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

1-(5-Tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. The presence of the tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound. The hydroxyl and carbonyl groups enable diverse chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-(5-tert-butyl-2-hydroxy-3-methylphenyl)propan-1-one

InChI

InChI=1S/C14H20O2/c1-6-12(15)11-8-10(14(3,4)5)7-9(2)13(11)16/h7-8,16H,6H2,1-5H3

InChI Key

JEPYRIFNZBWDIV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC(=C1)C(C)(C)C)C)O

Origin of Product

United States

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